Coe-pnh2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Coe-pnh2” is a novel antibiotic developed by researchers at the National University of Singapore. It is designed to combat hard-to-treat mycobacterial lung infections, particularly those caused by Mycobacterium abscessus. This compound has shown high efficacy in disrupting bacterial defenses and eliminating bacteria more thoroughly than conventional treatments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Coe-pnh2” involves the use of conjugated oligoelectrolytes, which are engineered to target specific bacterial species. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature. it is known that the compound is optimized to disrupt bacterial membranes and obstruct vital bioenergetic pathways .

Industrial Production Methods

Industrial production of “this compound” would likely involve large-scale synthesis using the established protocols for conjugated oligoelectrolytes. This would include stringent quality control measures to ensure the purity and efficacy of the compound. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions

“Coe-pnh2” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, which may alter its efficacy.

Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.

Substitution: Substitution reactions may be used to modify the compound’s structure to enhance its antibacterial properties

Common Reagents and Conditions

Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired modifications to the compound’s structure .

Major Products Formed

The major products formed from the reactions involving “this compound” are typically derivatives of the original compound, designed to enhance its antibacterial efficacy and reduce resistance .

Wissenschaftliche Forschungsanwendungen

“Coe-pnh2” has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the interactions between conjugated oligoelectrolytes and bacterial membranes.

Biology: Investigated for its potential to disrupt bacterial bioenergetic pathways and its effects on bacterial cell membranes.

Medicine: Explored as a treatment for mycobacterial lung infections, particularly those resistant to conventional antibiotics.

Wirkmechanismus

The mechanism of action of “Coe-pnh2” involves a dual approach:

Disruption of Bacterial Membranes: The compound interacts with the lipid bilayers of bacterial membranes, causing structural disruptions.

Obstruction of Bioenergetic Pathways: It interferes with vital bioenergetic pathways within the bacteria, leading to cell death

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Conjugated Oligoelectrolytes: Other compounds in this class share similar mechanisms of action but may differ in their specific targets and efficacy.

Traditional Antibiotics: Conventional antibiotics like rifampicin and clarithromycin are used to treat mycobacterial infections but often face resistance issues

Uniqueness

“Coe-pnh2” stands out due to its dual mechanism of action, which reduces the likelihood of bacterial resistance and relapse. Its ability to target both replicating and dormant forms of Mycobacterium abscessus makes it a promising candidate for treating persistent infections .

Eigenschaften

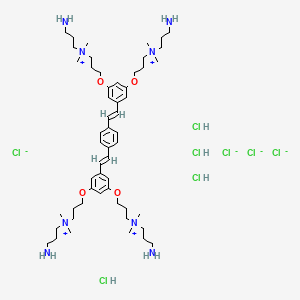

Molekularformel |

C54H98Cl8N8O4 |

|---|---|

Molekulargewicht |

1207.0 g/mol |

IUPAC-Name |

3-aminopropyl-[3-[3-[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]-5-[(E)-2-[4-[(E)-2-[3,5-bis[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]phenyl]ethenyl]phenyl]ethenyl]phenoxy]propyl]-dimethylazanium;tetrachloride;tetrahydrochloride |

InChI |

InChI=1S/C54H94N8O4.8ClH/c1-59(2,29-9-25-55)33-13-37-63-51-41-49(42-52(45-51)64-38-14-34-60(3,4)30-10-26-56)23-21-47-17-19-48(20-18-47)22-24-50-43-53(65-39-15-35-61(5,6)31-11-27-57)46-54(44-50)66-40-16-36-62(7,8)32-12-28-58;;;;;;;;/h17-24,41-46H,9-16,25-40,55-58H2,1-8H3;8*1H/q+4;;;;;;;;/p-4/b23-21+,24-22+;;;;;;;; |

InChI-Schlüssel |

YJTHTAHIGLHIRW-MRKXKPBPSA-J |

Isomerische SMILES |

C[N+](CCCOC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)(CCCN)C.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-] |

Kanonische SMILES |

C[N+](C)(CCCN)CCCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)

![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)

![S-[2-[[2-[[2-[[2-[[1-[[1-[[1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl] ethanethioate](/img/structure/B12365998.png)